![molecular formula C3Cl4N2OS B14471374 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile CAS No. 71985-37-0](/img/structure/B14471374.png)
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is a chemical compound known for its unique structure and reactivity. It contains multiple chlorine atoms and a nitrile group, making it a versatile compound in various chemical reactions and applications.
準備方法
The synthesis of 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile typically involves the reaction of tetrachloropropane derivatives with sulfur-containing reagents under controlled conditions. Industrial production methods may include the use of high-pressure reactors and catalysts to optimize yield and purity.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For example, its chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The nitrile group can also participate in reactions that modify the activity of enzymes and other proteins.
類似化合物との比較
Similar compounds include other tetrachlorinated nitriles and sulfur-containing nitriles Compared to these, 2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile is unique due to its specific arrangement of chlorine atoms and the presence of both a nitrile and a sulfur-containing group
Similar compounds include:
2,3,5,6-Tetrachloro-p-benzoquinone: Known for its use in organic synthesis and as an oxidizing agent.
2,3,3,3-Tetrachloro-2-(sulfinylamino)propanenitrile: A closely related compound with similar reactivity.
特性
CAS番号 |
71985-37-0 |
|---|---|
分子式 |
C3Cl4N2OS |
分子量 |
253.9 g/mol |
IUPAC名 |
2,3,3,3-tetrachloro-2-(sulfinylamino)propanenitrile |
InChI |
InChI=1S/C3Cl4N2OS/c4-2(1-8,9-11-10)3(5,6)7 |
InChIキー |
BXPJMVVZVBLSOX-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(C(Cl)(Cl)Cl)(N=S=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


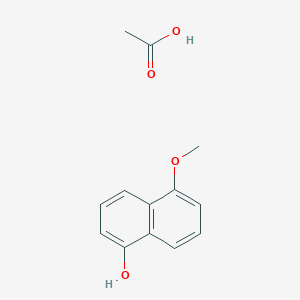
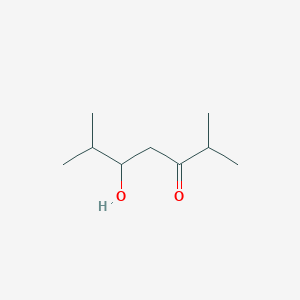
![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
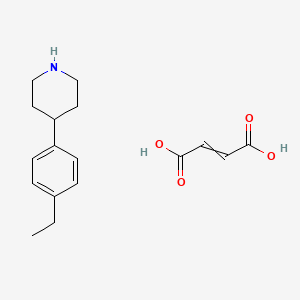
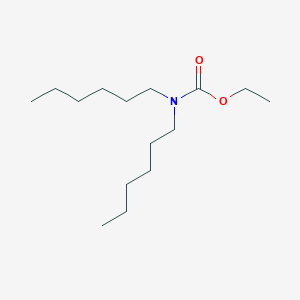
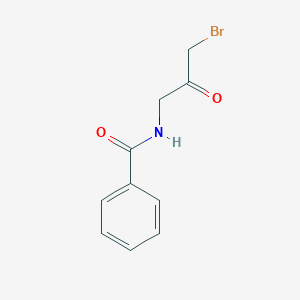
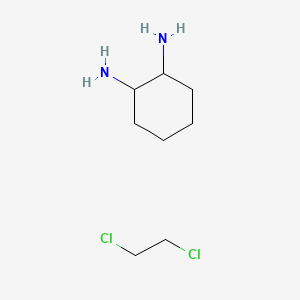

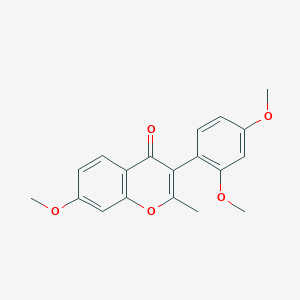
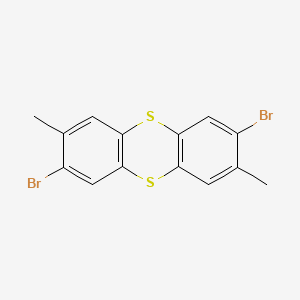
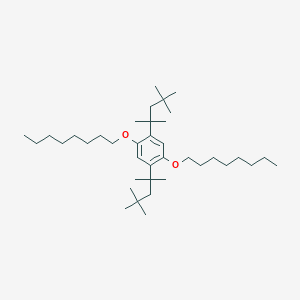
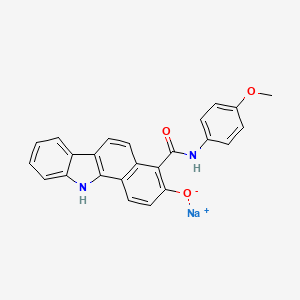
![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
